6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C9H5N5O2S and its molecular weight is 247.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.01639559 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to 6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated significant antimicrobial activity. For instance, derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown potential in inhibiting the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungi like Aspergillus niger and Aspergillus nodulans (Reddy et al., 2010). Similarly, another study reported that derivatives of this compound exhibited antibacterial activity against various strains, including Staphylococcus aureus (Seelolla & Ponneri, 2016).
Anticancer Activity
Several studies have explored the anticancer properties of derivatives of this compound. One study found that certain derivatives showed cytotoxicity against Hep-G2 (hepatocellular carcinoma) cell lines (Badr & Barwa, 2011). Another research indicated that fluorinated derivatives exhibited moderate to good antiproliferative potency against various cancer cell lines, including human breast cancer, osteosarcoma, and leukemia (Chowrasia et al., 2017). Additionally, compounds from this class have shown promising anticancer activity in vitro and relatively low acute toxicities in vivo (Charitos et al., 2016).
Antioxidant Activity
The antioxidant properties of this compound derivatives have been investigated. For example, specific triazolo-thiadiazole compounds demonstrated potent antioxidant activity in DPPH, ABTS radical scavenging assays, and lipid peroxidation studies, with some compounds showing higher antioxidant activity than standard references (Sunil et al., 2010).
Anticonvulsant Activities
Derivatives of this compound have also been evaluated for their anticonvulsant activities. A study reported that several compounds in this category exhibited potent anticonvulsant activity in the maximal electroshock test, with some showing broad-spectrum activity in several models and potentially affecting the GABAergic system (Deng et al., 2012).
Antifungal and Antibacterial Activity
Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. Research has found that certain derivatives of this compound demonstrated moderate antibacterial and antifungal activities (Mathew et al., 2006; Amir et al., 2008).
Properties
IUPAC Name |
6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2S/c15-14(16)7-3-1-6(2-4-7)8-12-13-5-10-11-9(13)17-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERUYKTWVOJHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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